![molecular formula C26H32N2O9 B3916786 N-{3-(2,4-dimethoxyphenyl)-2-[(3,4,5-trimethoxybenzoyl)amino]acryloyl}valine](/img/structure/B3916786.png)
N-{3-(2,4-dimethoxyphenyl)-2-[(3,4,5-trimethoxybenzoyl)amino]acryloyl}valine
Overview
Description
N-{3-(2,4-dimethoxyphenyl)-2-[(3,4,5-trimethoxybenzoyl)amino]acryloyl}valine, also known as CAY10585, is a compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a synthetic derivative of valine, an essential amino acid, and has been found to have various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of N-{3-(2,4-dimethoxyphenyl)-2-[(3,4,5-trimethoxybenzoyl)amino]acryloyl}valine is not fully understood. However, it has been suggested that this compound inhibits the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. HDACs have been found to be overexpressed in various types of cancer, and their inhibition has been shown to induce apoptosis and inhibit cell proliferation. N-{3-(2,4-dimethoxyphenyl)-2-[(3,4,5-trimethoxybenzoyl)amino]acryloyl}valine has also been found to inhibit the activity of tubulin, a protein that plays a crucial role in cell division.
Biochemical and Physiological Effects:
N-{3-(2,4-dimethoxyphenyl)-2-[(3,4,5-trimethoxybenzoyl)amino]acryloyl}valine has been found to have various biochemical and physiological effects. In addition to its anticancer properties, this compound has been shown to have anti-inflammatory and antioxidant properties. In a study by Zhang et al., N-{3-(2,4-dimethoxyphenyl)-2-[(3,4,5-trimethoxybenzoyl)amino]acryloyl}valine was found to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in a mouse model of acute lung injury.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-{3-(2,4-dimethoxyphenyl)-2-[(3,4,5-trimethoxybenzoyl)amino]acryloyl}valine in lab experiments is its specificity for HDACs and tubulin. This compound has been found to have minimal effects on other proteins and enzymes, making it an ideal tool for studying the role of HDACs and tubulin in various biological processes. However, one of the limitations of using N-{3-(2,4-dimethoxyphenyl)-2-[(3,4,5-trimethoxybenzoyl)amino]acryloyl}valine is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on N-{3-(2,4-dimethoxyphenyl)-2-[(3,4,5-trimethoxybenzoyl)amino]acryloyl}valine. One area of research is the development of more efficient synthesis methods for this compound. Another area of research is the optimization of the pharmacokinetics and pharmacodynamics of N-{3-(2,4-dimethoxyphenyl)-2-[(3,4,5-trimethoxybenzoyl)amino]acryloyl}valine for in vivo applications. Furthermore, the role of N-{3-(2,4-dimethoxyphenyl)-2-[(3,4,5-trimethoxybenzoyl)amino]acryloyl}valine in other biological processes, such as neurodegenerative diseases and cardiovascular diseases, should be explored. Finally, the development of analogs of N-{3-(2,4-dimethoxyphenyl)-2-[(3,4,5-trimethoxybenzoyl)amino]acryloyl}valine with improved solubility and specificity for HDACs and tubulin could lead to the development of more effective anticancer drugs.
Scientific Research Applications
N-{3-(2,4-dimethoxyphenyl)-2-[(3,4,5-trimethoxybenzoyl)amino]acryloyl}valine has been found to have various applications in scientific research. One of the most significant applications of N-{3-(2,4-dimethoxyphenyl)-2-[(3,4,5-trimethoxybenzoyl)amino]acryloyl}valine is in cancer research. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. In a study by Kukreja et al., N-{3-(2,4-dimethoxyphenyl)-2-[(3,4,5-trimethoxybenzoyl)amino]acryloyl}valine was found to inhibit the growth of breast cancer cells by inducing apoptosis and inhibiting cell proliferation. Another study by Li et al. showed that N-{3-(2,4-dimethoxyphenyl)-2-[(3,4,5-trimethoxybenzoyl)amino]acryloyl}valine inhibited the growth of lung cancer cells by inducing cell cycle arrest and apoptosis.
properties
IUPAC Name |
2-[[(E)-3-(2,4-dimethoxyphenyl)-2-[(3,4,5-trimethoxybenzoyl)amino]prop-2-enoyl]amino]-3-methylbutanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N2O9/c1-14(2)22(26(31)32)28-25(30)18(10-15-8-9-17(33-3)13-19(15)34-4)27-24(29)16-11-20(35-5)23(37-7)21(12-16)36-6/h8-14,22H,1-7H3,(H,27,29)(H,28,30)(H,31,32)/b18-10+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKDLJBVWDAVNMJ-VCHYOVAHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C(=CC1=C(C=C(C=C1)OC)OC)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(C(=O)O)NC(=O)/C(=C\C1=C(C=C(C=C1)OC)OC)/NC(=O)C2=CC(=C(C(=C2)OC)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N2O9 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.